molecular formula C16H16Cl2N2OS B2572836 2-amino-N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 588696-09-7

2-amino-N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B2572836
CAS RN: 588696-09-7
M. Wt: 355.28
InChI Key: LWYLJJWWXFUUIA-UHFFFAOYSA-N
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Description

The compound “2-amino-N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The molecule also features a cycloheptane ring, which is a seven-membered ring of carbon atoms, and a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2).


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiophene ring and the carboxamide group. Thiophene rings can undergo electrophilic aromatic substitution reactions, while carboxamides can participate in various reactions such as hydrolysis and reduction .

Scientific Research Applications

Synthetic Pathways and Chemical Properties

Research into thiophene and its derivatives provides valuable insights into the synthetic routes and chemical properties of related compounds. Thiophenes, due to their aromaticity and sulfur content, are significant in the synthesis of compounds with various biological activities. Studies have shown that thiophene analogues possess antimicrobial, anticancer, and anti-inflammatory properties, among others, and have applications in medicinal chemistry and organic materials due to their electronic properties (Kropp & Fedorak, 1998; Xuan, 2020). The research into thiophenes underscores the importance of understanding the synthesis and functionalization of such compounds to harness their biological activities effectively.

Biological Activities and Applications

The exploration of heterocyclic compounds, including thiophene derivatives, has shown significant potential in developing new therapeutic agents. For instance, thiophene-containing compounds have been investigated for their antitumor activity, highlighting the importance of structural modifications to enhance biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009). Additionally, the synthesis and study of novel substituted thiophene compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrate the versatility of thiophene derivatives in generating compounds with potentially useful spectroscopic and structural properties (Issac & Tierney, 1996).

Environmental and Toxicological Studies

The presence and impact of thiophene and its derivatives in the environment, particularly in petroleum-contaminated sites, have also been a subject of research. Studies on the occurrence, toxicity, and biodegradation of condensed thiophenes in petroleum highlight the environmental relevance of these compounds and the need for understanding their behavior in natural and contaminated ecosystems (Kropp & Fedorak, 1998).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, many thiophene derivatives exhibit diverse biological activities and are used in medicinal chemistry .

properties

IUPAC Name

2-amino-N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2OS/c17-9-6-7-11(18)12(8-9)20-16(21)14-10-4-2-1-3-5-13(10)22-15(14)19/h6-8H,1-5,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYLJJWWXFUUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)NC3=C(C=CC(=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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